molecular formula C12H8N2O4S B3056776 2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene- CAS No. 74051-76-6

2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene-

Cat. No.: B3056776
CAS No.: 74051-76-6
M. Wt: 276.27 g/mol
InChI Key: QDSDZOMKACYBSB-UHFFFAOYSA-N
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Description

2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene- is a pyrimidinethione derivative characterized by hydroxyl groups at the 4- and 6-positions, a thione group at the 2-position, and a piperonylidene (3,4-methylenedioxybenzylidene) substituent at the 5-position. Its synthesis likely involves the condensation of a substituted malononitrile precursor with thiourea, analogous to methods reported by Ismael et al. for related pyrimidinethiones . The piperonylidene group distinguishes it from simpler benzylidene derivatives, introducing enhanced electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-4H,5H2,(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSDZOMKACYBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224975
Record name 2(5H)-Pyrimidinethione, 4,6-dihydroxy-s-piperonylidene-
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Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-76-6
Record name 5-Piperonylidene-2-thiobarbituric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Piperonylidene-2-thiobarbituric acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89379
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(5H)-Pyrimidinethione, 4,6-dihydroxy-s-piperonylidene-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PIPERONYLIDENE-2-THIOBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FK14N4MJ0
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Biological Activity

Overview

2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene- is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2(5H)-Pyrimidinethione derivatives typically involves various methods including condensation reactions and modifications of existing pyrimidine structures. The synthesis can be achieved through the following general steps:

  • Starting Materials : Use of appropriate hydrazines and carbonyl compounds.
  • Reactions : Employing condensation techniques to form the pyrimidinethione core.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Biological Activities

Research has demonstrated that 2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene- exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate significant antimicrobial potency against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against leukemia and breast cancer cell lines .
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections such as Zika virus (ZIKV) and Dengue virus (DENV-2) with notable selectivity indices .

The mechanism by which 2(5H)-Pyrimidinethione exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
  • Interaction with Molecular Targets : The presence of hydroxyl groups may facilitate hydrogen bonding with proteins and nucleic acids, enhancing its bioactivity .

Case Studies

Several studies have highlighted the biological activity of 2(5H)-Pyrimidinethione:

  • Antimicrobial Screening : A study tested various derivatives against Staphylococcus epidermidis and found significant inhibition at low concentrations, suggesting potential for developing new antimicrobial agents .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that several derivatives of this compound could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .
  • Antiviral Efficacy : Research indicated that certain derivatives exhibited effective antiviral properties against ZIKV and DENV-2, with EC50 values indicating their potential as antiviral agents .

Data Table

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
AntitumorInhibition of proliferation in leukemia and breast cancer cells
AntioxidantExhibits protective effects against oxidative stress
AntiviralEffective against ZIKV and DENV-2

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinethione derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 4,6-dihydroxy-S-piperonylidene-2(5H)-pyrimidinethione with structurally related compounds:

Substituent Analysis

Compound Name 4- and 6-Position 2-Position 5-Position Aromatic Group Synthesis Method
Target Compound Dihydroxy Thione Piperonylidene Reaction of malononitrile derivatives with thiourea
4,6-Diamino-5-benzylidenepyrimidin-2(5H)-thione (190) Diamino Thione Benzylidene Pyrazol-4-ylmethylene malononitrile + thiourea
Pyrimidin-2-amines (189) Variable Amine Benzylidene Chalcones + guanidine derivatives

Key Differences:

  • Functional Groups at 4/6 Positions: The target compound’s dihydroxy groups increase acidity and hydrogen-bonding capacity compared to the diamino groups in compound 190. This may enhance solubility in polar solvents and alter reactivity in nucleophilic substitutions.
  • 2-Position Chemistry: The thione group in the target compound and 190 contrasts with the amine group in derivatives like 189, affecting nucleophilicity and metal-chelating properties.

Research Findings and Implications

Bioactivity Potential: The target compound’s dihydroxy and thione groups may synergize for metal chelation, suggesting applications in enzyme inhibition or antimicrobial activity. Piperonylidene derivatives are historically associated with CNS activity, though specific studies on this compound are lacking in the provided evidence .

Stability Considerations: The thione group’s susceptibility to oxidation could limit the compound’s shelf life compared to amine analogs, necessitating stabilizers in formulations.

Synthetic Challenges: Introducing the piperonylidene group requires precise control to avoid side reactions, contrasting with the simpler benzylidene incorporation in 190 .

Preparation Methods

Conventional Acid-Catalyzed Heating

In a representative procedure, piperonal (1.0 mmol), thiourea (1.2 mmol), and ethyl 3,5-dioxohexanoate (1.1 mmol) are refluxed in N,N-dimethylformamide (DMF) with catalytic sulfuric acid (2–3 drops) at 140–150°C for 2–4 hours. The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the pyrimidinethione ring. Post-reaction, the mixture is quenched with ice water, yielding a crude solid that is recrystallized from benzene or ethanol. This method achieves moderate yields (65–73%) and is scalable for bulk production.

Key Variables:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates protonation of carbonyl groups, accelerating cyclization.

Ultrasonication-Assisted Synthesis

To reduce reaction times and improve atom economy, ultrasonication (30–40 kHz) has been employed. A mixture of piperonal, thiourea, and ethyl 3,5-dioxohexanoate in ethanol is sonicated at 30°C for 20–25 minutes. The mechanical energy from cavitation promotes rapid mixing and bond formation, yielding the target compound in 70–75% purity without requiring high temperatures. This method is particularly advantageous for lab-scale synthesis due to its energy efficiency.

Post-Synthetic Modification of Pyrimidinethione Intermediates

Schiff Base Formation with Piperonal

The S-piperonylidene moiety is introduced via Schiff base condensation. A pre-synthesized pyrimidinethione intermediate (e.g., 4,6-dihydroxy-2-thioxo-1,2-dihydropyrimidine-5-carbohydrazide) is reacted with piperonal in ethanol under reflux. The hydrazide group at position 5 undergoes nucleophilic attack by the aldehyde, forming an imine bond (C=N). Catalysis by sodium ethoxide (0.005 mol) enhances the reaction rate, achieving yields of 72–78%.

Optimization Insights:

  • Catalyst: Sodium ethoxide or acetic acid adjusts pH to favor imine formation.
  • Solvent: Ethanol or methanol provides optimal solubility for both reactants.

One-Pot Tandem Reactions

Recent protocols integrate cyclocondensation and Schiff base formation into a single step. Piperonal, thiourea, ethyl 3,5-dioxohexanoate, and hydrazine hydrate are heated in DMF at 100°C for 6 hours. This tandem approach avoids isolating intermediates, streamlining the process and improving overall yields (68–70%).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been explored to eliminate solvent use. Equimolar quantities of reactants are ground in a planetary ball mill (500 rpm, 30 minutes), leveraging mechanical force to drive the reaction. Initial trials report yields of 60–65%, with ongoing research focused on optimizing milling time and frequency.

Biocatalytic Methods

Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) in aqueous media offers an eco-friendly alternative. While still in exploratory stages, this method has achieved 55–60% yields under mild conditions (pH 7.0, 37°C).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pharmaceutical manufacturers have adopted continuous flow reactors for large-scale synthesis. A mixture of piperonal, thiourea, and ethyl 3,5-dioxohexanoate is pumped through a heated reactor (150°C, 10 MPa) with a residence time of 15 minutes. This method ensures consistent product quality and throughputs of 10–15 kg/day.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: A strong absorption band at 1217–1220 cm⁻¹ confirms the C=S stretch.
  • ¹H-NMR: The piperonylidene proton resonates as a singlet at δ 6.80–6.85 ppm, while the pyrimidinethione NH appears at δ 10.30–10.35 ppm.
  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 335.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for industrial batches.

Q & A

Q. What synthetic methodologies are recommended for preparing 2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene-?

  • Methodological Answer : A common approach involves condensation reactions between pyrimidinethione precursors and piperonylidene derivatives under anhydrous conditions. For example, refluxing pyrimidinethione derivatives with hydrazine hydrate in ethanol (4–6 hours) can yield dihydropyrimidine analogs . Optimization of solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of reactants is critical to avoid side products like thiourea derivatives. Monitoring reaction progress via TLC or HPLC is advised.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxy and thione groups). IR spectroscopy can identify S-H (2500–2600 cm1^{-1}) and O-H (3200–3600 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., NIST-standardized protocols) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves piperonylidene ring conformation and hydrogen-bonding networks in the solid state .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Wear nitrile gloves and eye protection due to skin/eye irritation risks (GHS Category 2/2A) . Use fume hoods to avoid inhalation of fine particulates (STOT Category 3) .
  • First Aid : Immediate flushing with water for skin/eye contact; administer oxygen if inhaled . Store in airtight containers away from oxidizers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving 2(5H)-Pyrimidinethione derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to map energy profiles for key intermediates, such as the thioketo-enol tautomerization pathway. Quantum mechanical calculations (e.g., Gaussian 16) can predict regioselectivity in nucleophilic attacks on the pyrimidine ring. Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of intermediate lifetimes) .

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify optimal reflux time and molar ratios for condensation steps. Statistical validation via ANOVA ensures reproducibility .

Q. How do substituents (e.g., hydroxy vs. piperonylidene groups) influence the compound’s redox behavior?

  • Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to study oxidation-reduction peaks. Compare the thione group’s redox activity (-0.5 to -1.2 V vs. Ag/AgCl) with hydroxy-substituted analogs. ESR spectroscopy can detect radical intermediates formed during redox cycles .

Q. What degradation pathways dominate under photolytic or thermal stress?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS analysis identify degradation products. For photolysis, expose samples to UV light (λ = 254 nm) and monitor thiyl radical formation via spin-trapping agents (e.g., DMPO) .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish between regioisomers. For ambiguous IR peaks, isotope labeling (e.g., deuterated solvents) or computational vibrational frequency analysis clarifies assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene-
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2(5H)-Pyrimidinethione, 4,6-dihydroxy-S-piperonylidene-

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